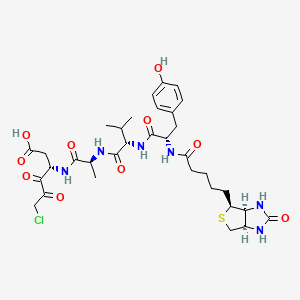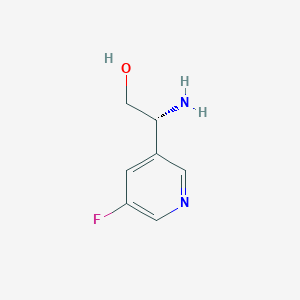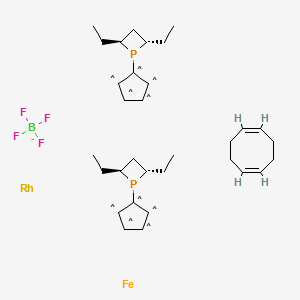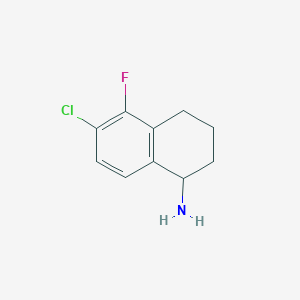
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry at the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine using reductive amination. This involves the reaction of the aldehyde with an amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Various electrophiles (e.g., alkyl halides) in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (1S)-1-(2-fluoro-4-methylphenyl)propan-2-one.
Reduction: (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propane.
Substitution: (1S)-1-(Substituted amino)-1-(2-fluoro-4-methylphenyl)propan-2-OL.
Aplicaciones Científicas De Investigación
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of fine chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-Amino-1-(2-fluoro-4-chlorophenyl)propan-2-OL
- (1S)-1-Amino-1-(2-fluoro-4-bromophenyl)propan-2-OL
- (1S)-1-Amino-1-(2-fluoro-4-ethylphenyl)propan-2-OL
Uniqueness
(1S)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is unique due to the presence of the fluoro and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its stability and selectivity in various applications.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7?,10-/m1/s1 |
Clave InChI |
IELIGXRCKRVDSD-OMNKOJBGSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H](C(C)O)N)F |
SMILES canónico |
CC1=CC(=C(C=C1)C(C(C)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)

![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)

![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)

![7-Methoxypyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13038793.png)


![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)


